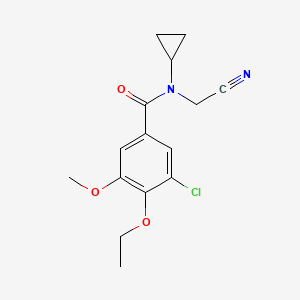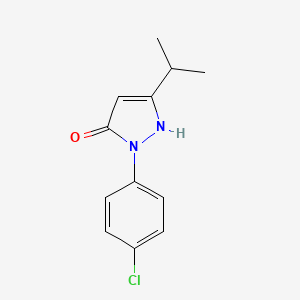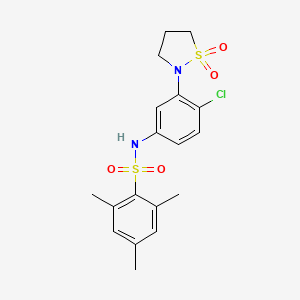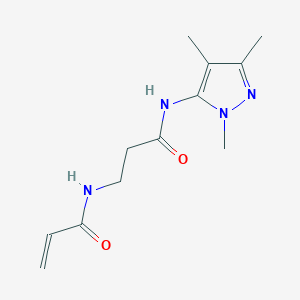
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide, also known as PTMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTMP is a synthetic compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is not fully understood. However, it has been proposed that 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide exerts its antitumor effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth and survival, and its dysregulation is often observed in cancer cells. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has also been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha. Additionally, 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been found to exhibit analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has also been found to exhibit high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide. One potential avenue is the development of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide-based drug delivery systems, which can improve the solubility and bioavailability of the compound. Another direction is the investigation of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide's potential as a combination therapy with other anticancer agents. Additionally, the study of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide's effects on other diseases, such as neurodegenerative diseases, can provide valuable insights into its therapeutic potential.
Synthesemethoden
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethylpyrazole-3-carboxylic acid with acryloyl chloride, followed by the reaction with 2-amino-N-(prop-2-yn-1-yl)propanamide. The final product is obtained by the reaction of the intermediate with propionic anhydride. The synthesis method of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been tested in vitro and in vivo on various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-(prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-5-10(17)13-7-6-11(18)14-12-8(2)9(3)15-16(12)4/h5H,1,6-7H2,2-4H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZFYKLKBANFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

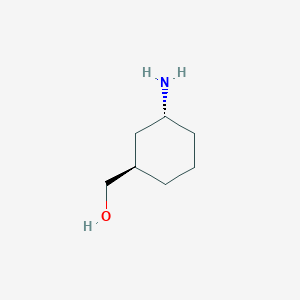
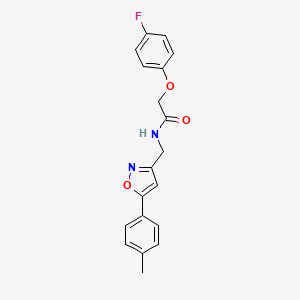
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
![4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B2740234.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)
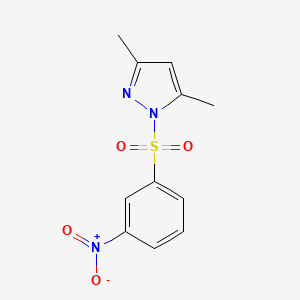
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2740245.png)
